molecular formula C21H26N2O5S2 B6207320 N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide CAS No. 2694745-25-8

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide

Cat. No.: B6207320
CAS No.: 2694745-25-8
M. Wt: 450.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various fields of research and industry. This compound features a unique structure that includes a bicyclic nonane ring, sulfonyl groups, and a methoxyphenyl moiety, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Bicyclic Nonane Ring: The initial step often involves the construction of the 3-azabicyclo[3.2.2]nonane ring. This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of Sulfonyl Groups: Sulfonylation reactions are employed to introduce the sulfonyl groups onto the bicyclic structure. Common reagents for this step include sulfonyl chlorides and bases such as pyridine.

    Attachment of the Methoxyphenyl Moiety: The methoxyphenyl group is typically introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the sulfonylated bicyclic nonane intermediate.

    Final Coupling: The final step involves coupling the intermediate with benzenesulfonamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides or thiols under appropriate conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are used under various conditions depending on the desired substitution.

Major Products

    Oxidation: Phenolic derivatives and quinones.

    Reduction: Sulfides, thiols, and amines.

    Substitution: Halogenated aromatics, alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of bicyclic sulfonamides and their derivatives.

Biology

In biological research, N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure also makes it a potential additive in materials science.

Mechanism of Action

The mechanism by which N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The sulfonyl groups and the bicyclic structure are key features that facilitate these interactions, potentially leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-hydroxyphenyl)benzenesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-chlorophenyl)benzenesulfonamide: Contains a chlorine atom instead of a methoxy group.

    N-(5-{3-azabicyclo[3.2.2]nonane-3-sulfonyl}-2-methylphenyl)benzenesulfonamide: Features a methyl group in place of the methoxy group.

Uniqueness

N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets

This detailed overview provides a comprehensive understanding of N-(5-{3-azabicyclo[322]nonane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

2694745-25-8

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.